N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide
Description
N-{3-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a phenyl ring substituted at the 3-position with a pyridinyl group bearing a trifluoromethyl (-CF₃) substituent at the 5-position.
Properties
IUPAC Name |
N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-10-17(22-12-14)13-5-4-6-15(11-13)23-26(24,25)16-7-2-1-3-8-16/h1-12,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCAQNTKPQVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-(trifluoromethyl)pyridine-2-amine, which is then subjected to a coupling reaction with 3-bromophenylbenzenesulfonamide. This coupling can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and scalability. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide exhibit significant antimicrobial properties. For instance, research involving sulfonamide derivatives has shown potential against various pathogens, including those responsible for malaria. A study synthesized new derivatives with the aim of developing antimalarial agents, revealing that trifluoromethyl-substituted compounds were particularly effective as lead compounds for drug development .
Anticancer Properties
Sulfonamides have been investigated for their anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. A review of sulfonamide derivatives highlighted their ability to inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .
Inhibitors of Enzymatic Activity
This compound has been studied as an inhibitor of certain enzymes, particularly those involved in inflammatory processes. The presence of the sulfonamide group is crucial for binding to the active sites of these enzymes, thereby modulating their activity .
Case Study 1: Antimalarial Drug Development
A rational design approach was employed to synthesize a series of benzenesulfonamide derivatives, including those with trifluoromethyl substitutions. The docking studies indicated that these derivatives showed promising interactions with the target proteins associated with malaria, leading to further exploration as potential antimalarial drugs .
| Compound Name | Yield (%) | Activity | Notes |
|---|---|---|---|
| Derivative A | 62 | Moderate | Effective against Plasmodium falciparum |
| Derivative B | 50 | High | Best lead compound identified |
Case Study 2: Anticancer Activity
In a study focused on the synthesis of novel sulfonamides, several compounds demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhanced the potency of these compounds .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound X | 12 | Breast Cancer |
| Compound Y | 8 | Lung Cancer |
Mechanism of Action
The mechanism by which N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Target Compound vs. Pyridine-Based Sulfonamides
- N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) :
Target Compound vs. Piperazine-Linked Derivatives
Trifluoromethylpyridine Derivatives in Drug Discovery
AZD9668 (Alvelestat) :
- Features a dihydropyridine core with trifluoromethylphenyl and methanesulfonyl groups.
- Potent elastase inhibitor (IC₅₀: <10 nM) due to strong electron-withdrawing effects of -CF₃ .
- Compared to the target compound, AZD9668’s dihydropyridine ring enhances conformational flexibility for target binding.
OCM-33 (GSK-3β Inhibitor) :
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Compounds
*Estimated using fragment-based methods.
Biological Activity
N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and applications.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group attached to an aromatic amine. Its molecular formula is , and it features a trifluoromethyl group that enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the trifluoromethyl group is believed to play a crucial role in modulating these interactions, potentially leading to enhanced potency against target cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate potency in inhibiting cell proliferation .
- Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 µg/mL to 32 µg/mL .
- Mechanism of Action : The antimicrobial effects are thought to arise from the inhibition of bacterial enzyme systems essential for cell wall synthesis and metabolism .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound in combination with conventional chemotherapeutics. Results indicated synergistic effects that enhanced cytotoxicity in resistant cancer cell lines .
- Antimicrobial Assessment : In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) strains. The findings revealed promising results, suggesting potential as an alternative therapeutic agent for resistant infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | MIC Values (µg/mL) |
|---|---|---|---|
| Anticancer | MCF7 | 10 | - |
| A549 | 30 | - | |
| Antimicrobial | Staphylococcus aureus | - | 16 |
| Escherichia coli | - | 32 |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of intrinsic apoptotic pathways |
| Enzyme Inhibition | Inhibition of key bacterial enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
